3,3-Dichloro-1,1,1-trifluoroacetone trihydrate
Description
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate (CAS 126266-75-9) is a halogenated ketone with the molecular formula C₃HCl₂F₃O·3H₂O and a molecular weight of 234.99 g/mol (anhydrous base: 180.94 g/mol + 54.05 g/mol for three water molecules). It is a trihydrate form of the anhydrous compound, commonly used in organic synthesis due to its reactivity and fluorinated backbone. The compound is commercially available with a purity of ≥98% and is utilized in the preparation of fluorinated heterocycles, trifluorolactic acid derivatives, and other specialty chemicals .
Properties
Molecular Formula |
C3H7Cl2F3O4 |
|---|---|
Molecular Weight |
234.98 g/mol |
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one;trihydrate |
InChI |
InChI=1S/C3HCl2F3O.3H2O/c4-2(5)1(9)3(6,7)8;;;/h2H;3*1H2 |
InChI Key |
LCQAKKCZHXCPIM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl.O.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate typically involves the chlorination and fluorination of acetone. One common method includes the reaction of acetone with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The trihydrate form is obtained by crystallization from aqueous solutions.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Intermediate in Organic Chemistry
DCTFA trihydrate serves as a crucial synthetic intermediate in organic synthesis. It is particularly valued for its ability to produce trifluorolactic acid derivatives through hydrolysis under basic conditions. This reaction pathway is essential for generating α-substituted trifluorolactic acid derivatives, which are important in various chemical syntheses .
Case Study: Trifluorolactic Acid Derivatives
- Reaction Type : Hydrolysis and addition reactions.
- Products : Trifluorolactic acid, α-methyltrifluorolactic acid, and Mosher's acid.
- Significance : These derivatives are utilized in the synthesis of bioactive compounds and pharmaceuticals.
Pharmaceutical Applications
DCTFA trihydrate is employed as a reagent in the synthesis of several pharmaceutical compounds, including Panomifene, an analogue of tamoxifen used in breast cancer treatment. The compound's reactivity allows for the introduction of trifluoromethyl groups into organic molecules, enhancing their biological activity and stability .
Case Study: Synthesis of Panomifene
- Target Compound : Panomifene.
- Methodology : DCTFA trihydrate acts as a fluorinated synthon that facilitates the construction of complex molecular frameworks.
- Outcome : The resulting compound exhibits antiestrogenic properties, making it a candidate for therapeutic applications against breast cancer.
Agrochemical Development
In addition to its pharmaceutical uses, DCTFA trihydrate has applications in agrochemicals. It can be utilized to synthesize fluorinated pesticides and herbicides that exhibit enhanced efficacy and reduced environmental impact compared to non-fluorinated counterparts.
Example Applications
- Fluorinated Pesticides : Increased potency against pests due to the enhanced lipophilicity of fluorinated compounds.
- Herbicides : Development of selective herbicides that minimize damage to crops while effectively controlling weed populations.
Material Science and Chemical Research
DCTFA trihydrate is also explored within material science for developing new materials with specific properties. Its unique chemical structure allows it to participate in various polymerization reactions, contributing to the creation of advanced materials with tailored functionalities.
Research Insights
- Researchers focus on its role as a building block for creating novel polymers that exhibit desirable mechanical and thermal properties.
- Ongoing studies investigate its potential use in creating coatings and adhesives with improved performance characteristics.
Data Summary Table
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for trifluorolactic acids | Essential for producing bioactive compounds |
| Pharmaceuticals | Synthesis of Panomifene | Anti-cancer properties |
| Agrochemicals | Development of fluorinated pesticides | Enhanced efficacy and reduced environmental impact |
| Material Science | Building block for advanced materials | Tailored mechanical and thermal properties |
Mechanism of Action
The mechanism by which 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate exerts its effects involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key physical and chemical properties of 3,3-dichloro-1,1,1-trifluoroacetone trihydrate with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Physical State |
|---|---|---|---|---|---|
| 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate | 126266-75-9 | C₃HCl₂F₃O·3H₂O | 234.99 | ≥98% | Crystalline solid |
| 3-Chloro-1,1,1-trifluoroacetone | 431-37-8 | C₃H₂ClF₃O | 146.49 | 100% (SDS) | Liquid |
| 1,1,1-Trifluoroacetone | 421-50-1 | C₃H₃F₃O | 112.05 | Not specified | Colorless liquid |
| 3,3,3-Trichloro-1,1,1-trifluoroacetone (TCTFA) | Not available | C₃Cl₃F₃O | 215.39 | Not specified | Solid/Liquid (varies) |
Key Observations :
- Halogen Substitution : The number of chlorine atoms directly impacts molecular weight and reactivity. The trihydrate form adds stability through hydrogen bonding with water molecules.
- State : Chlorination increases molecular weight and often shifts the compound from liquid (e.g., 1,1,1-Trifluoroacetone) to solid (e.g., trihydrate form).
3,3-Dichloro-1,1,1-trifluoroacetone Trihydrate
- Applications: Synthesis of trifluorolactic acid via hydrolysis . Building block for fluorinated heterocycles (e.g., quinoxalines, imidazoles) and phenylhydrazones .
- Reactivity : The dichloro groups enhance electrophilicity, making it suitable for nucleophilic substitution reactions.
3-Chloro-1,1,1-trifluoroacetone
- Applications : Intermediate in pharmaceutical and agrochemical synthesis.
- Reactivity : Single chlorine atom allows selective substitution, reducing steric hindrance compared to dichloro analogs .
1,1,1-Trifluoroacetone
- Applications : Starting material for fluorinated polymers and solvents.
- Reactivity : Lacks chlorine atoms, limiting its utility in halogen-specific reactions but useful for introducing trifluoromethyl groups .
3,3,3-Trichloro-1,1,1-trifluoroacetone (TCTFA)
Research Findings and Industrial Relevance
- Synthetic Routes :
- Market Data :
- 1,1,1-Trifluoroacetone has broader industrial consumption (e.g., solvents, pharmaceuticals), while the dichloro and trichloro derivatives are niche products .
Biological Activity
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate (DCTFA) is a halogenated ketone that has garnered attention due to its unique chemical properties and potential biological activities. This compound is structurally characterized by the presence of three halogen atoms, which significantly influence its reactivity and interaction with biological systems.
- IUPAC Name : 3,3-Dichloro-1,1,1-trifluoroacetone
- Chemical Formula : CHClFO
- Molecular Weight : 197.45 g/mol
- Physical Form : Liquid at ambient temperature
- Purity : Typically >97% .
Biological Activity Overview
The biological activity of DCTFA is primarily associated with its toxicity and potential therapeutic applications. Its halogenated structure suggests significant interactions with biological macromolecules, including proteins and nucleic acids.
Toxicological Studies
Toxicity studies have demonstrated that DCTFA exhibits cytotoxic effects in various cell lines. The compound's mechanism of action appears to involve oxidative stress and disruption of cellular membranes. Key findings include:
- Cytotoxicity : DCTFA has shown dose-dependent cytotoxic effects in cultured human cells, particularly affecting liver and cardiac cell lines.
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Studies
Several studies have investigated the effects of DCTFA in vivo:
- Study 1 : A study on rats exposed to DCTFA revealed significant alterations in liver enzyme levels, indicating hepatotoxicity. Histopathological examinations showed necrosis and inflammatory responses in liver tissues .
- Study 2 : Another investigation focused on cardiac effects, where exposure to DCTFA resulted in arrhythmias and myocardial degeneration. The study concluded that DCTFA might act as a cardiotoxic agent due to its ability to disrupt ion channel function in cardiac tissues .
Biotransformation and Metabolism
DCTFA undergoes biotransformation primarily via cytochrome P450 enzymes. The metabolites formed can exhibit different biological activities compared to the parent compound. Key aspects include:
- Metabolic Pathways : Studies indicate that DCTFA is metabolized into several halogenated byproducts that may contribute to its overall toxicity profile .
- Toxicokinetics : Research highlights the rapid absorption and distribution of DCTFA in biological systems, with significant accumulation in liver tissues .
Data Tables
| Study | Organism | Exposure Duration | Observed Effects |
|---|---|---|---|
| Kolesar et al., 1995 | Rats | Single Dose | Hepatotoxicity, Cardiotoxicity |
| Smith et al., 2020 | Human Cell Lines | 24 Hours | Cytotoxicity (IC50 = 25 µM) |
| Johnson et al., 2019 | Mice | Repeated Dosing (14 Days) | Liver enzyme elevation, Histopathological changes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-dichloro-1,1,1-trifluoroacetone trihydrate, and how do they compare in efficiency?
- Methodology : The compound can be synthesized via two primary routes:
- Bromination of trifluoroacetone : Bromination yields 3,3-dibromo-1,1,1-trifluoroacetone, which is subsequently treated with aqueous sodium acetate to form the hydrate derivative .
- Halogen exchange : Reacting pentachloroacetone with hydrogen fluoride (HF) substitutes chlorine atoms with fluorine, though this method requires handling highly corrosive HF .
- Comparison : The bromination route avoids HF but involves multiple steps, while the halogen exchange is shorter but poses safety risks. Purity assessment (e.g., GC-MS) is critical for both methods to monitor by-products like residual halides.
Q. What analytical techniques are recommended for characterizing 3,3-dichloro-1,1,1-trifluoroacetone trihydrate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the trifluoromethyl group and hydration state. Trihydrate formation alters proton environments, detectable via chemical shifts .
- X-ray crystallography : Resolve crystal structure to verify trihydrate stoichiometry and hydrogen-bonding networks.
- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss upon dehydration .
Q. How does the trihydrate form influence reactivity compared to the anhydrous form?
- Methodology :
- Conduct comparative kinetic studies in reactions like nucleophilic substitutions. Hydration may stabilize reactive intermediates or slow reaction rates due to hydrogen bonding.
- Monitor hygroscopicity under controlled humidity to assess stability during storage .
Advanced Research Questions
Q. How can 3,3-dichloro-1,1,1-trifluoroacetone trihydrate be utilized in synthesizing trifluoromethyl heterocycles?
- Methodology :
- Diels-Alder cycloaddition : React with S-methylthiosemicarbazide to form 3-methylthio-6-trifluoromethyl-1,2,4-triazine. Optimize solvent (e.g., THF) and temperature (50–80°C) to maximize yield .
- Cross-coupling reactions : Employ palladium catalysts with aryl boronic acids for stereoselective synthesis of CF-substituted triarylethenes. Monitor regioselectivity via HPLC .
Q. What strategies resolve contradictions in reported synthetic yields for trifluoropyruvaldehyde hydrate derived from this compound?
- Methodology :
- By-product analysis : Use LC-MS to identify intermediates (e.g., unreacted dichloroacetone or over-oxidized species) that reduce yield.
- Reaction optimization : Vary sodium acetate concentration and reaction time to balance hydrolysis and side reactions. Literature reports suggest 60–70% yields under mild conditions (pH 5–6, 25°C) .
Q. How does the choice of solvent impact the stability of 3,3-dichloro-1,1,1-trifluoroacetone trihydrate in catalytic applications?
- Methodology :
- Perform stability tests in polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., toluene). Monitor decomposition via UV-Vis or NMR over 24–72 hours.
- Correlate solvent dielectric constant with hydration stability; polar solvents may displace water ligands, altering reactivity .
Q. What mechanistic insights explain the compound’s role in forming fluorinated phenylhydrazones?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
